(E)-1-(2-cyano-3-((4-fluorophenyl)amino)-3-oxoprop-1-en-1-yl)piperidine-4-carboxamide
Description
The compound (E)-1-(2-cyano-3-((4-fluorophenyl)amino)-3-oxoprop-1-en-1-yl)piperidine-4-carboxamide is a small organic molecule featuring a piperidine ring substituted with a carboxamide group at position 4. The (E)-configured propen-1-en-1-yl linker connects a cyano group and a 4-fluorophenylamino moiety. Its characterization likely involves crystallographic tools such as SHELX for refinement and Mercury for structural visualization .
Properties
IUPAC Name |
1-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2/c17-13-1-3-14(4-2-13)20-16(23)12(9-18)10-21-7-5-11(6-8-21)15(19)22/h1-4,10-11H,5-8H2,(H2,19,22)(H,20,23)/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDZXQDIWRXTOD-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C=C(C#N)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
The compound shares key motifs with several analogs, as highlighted below:
Table 1: Key Structural Analogs and Properties
Key Observations :
Piperidine vs. Pyrrolidine’s smaller ring size (5-membered vs. 6-membered piperidine) may enhance rigidity, favoring specific protein interactions .
Fluorinated Substituents :
- The 4-fluorophenyl group in the target compound and the 3-chloro-4-fluorophenyl group in Compound 50 suggest shared strategies to enhance metabolic stability and binding affinity via halogen bonding .
Electron-Withdrawing Groups: The cyano group in the target compound and the 5-fluoropyrimidine in Compound 50 may modulate electron density, influencing reactivity or interaction with biological targets (e.g., kinases) .
Synthesis and Purification :
Hypothetical Pharmacological Implications
The α,β-unsaturated ketone motif is a known electrophilic warhead for covalent binding to cysteine residues in kinases . However, the absence of a quinazoline ring (critical for EGFR binding in Compound 50) may limit this activity in the target compound.
Physicochemical Properties
- Solubility: The carboxamide and cyano groups in the target compound may improve aqueous solubility compared to analogs with bulky sulfonamide or methanesulfonyl groups (e.g., N-(2-chloro-5-methanesulfonylphenyl)-... in Table 1) .
- Metabolic Stability : Fluorine substitution typically reduces oxidative metabolism, suggesting shared advantages with Compound 50 .
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